molecular formula C15H13ClN2O B1372540 1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one CAS No. 1019456-03-1

1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B1372540
CAS No.: 1019456-03-1
M. Wt: 272.73 g/mol
InChI Key: XKOCNKBFZSKJIC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound demonstrates variations across different authoritative sources, reflecting the complexity of naming heterocyclic compounds with multiple substituents. The primary International Union of Pure and Applied Chemistry name documented by American Elements is 1-[(4-aminophenyl)methyl]-6-chloro-3H-indol-2-one, while Sigma-Aldrich reports the name as 1-(4-aminobenzyl)-6-chloro-1,3-dihydro-2H-indol-2-one. These nomenclature variations primarily differ in the description of the methylene bridge and the degree of saturation specification in the indolone ring system.

The structural descriptors provide comprehensive information about the compound's three-dimensional arrangement and chemical connectivity. The Standard International Chemical Identifier provided by American Elements is InChI=1S/C15H13ClN2O/c16-12-4-3-11-7-15(19)18(14(11)8-12)9-10-1-5-13(17)6-2-10/h1-6,8H,7,9,17H2, which encodes the complete structural information including atom connectivity, hydrogen distribution, and stereochemical details. The Simplified Molecular Input Line Entry System representation is documented as C1C2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)N, providing a linear notation that describes the molecular structure in a machine-readable format.

The International Chemical Identifier Key serves as a unique identifier derived from the full International Chemical Identifier, with American Elements reporting XKOCNKBFZSKJIC-UHFFFAOYSA-N, while Sigma-Aldrich provides GWDXVMAUZYFKCE-UHFFFAOYSA-N. This discrepancy suggests potential differences in the structural interpretation or representation between sources, highlighting the importance of cross-referencing multiple authoritative databases for comprehensive compound identification.

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]-6-chloro-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-4-3-11-7-15(19)18(14(11)8-12)9-10-1-5-13(17)6-2-10/h1-6,8H,7,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOCNKBFZSKJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-chloro-2,3-dihydro-1H-indol-2-one (Indolin-2-one core)

The indolinone core with a chlorine substituent at position 6 is commonly synthesized by:

  • Chlorination of indolin-2-one at the 6-position using electrophilic chlorinating agents (e.g., N-chlorosuccinimide) under controlled conditions.
  • Alternatively, starting from 6-chloroaniline, cyclization with suitable reagents (e.g., chloroacetyl chloride) can form the indolinone ring.

N-Alkylation with 4-aminobenzyl moiety

The key step is the N-alkylation of the indolinone nitrogen with a 4-aminobenzyl group. This can be achieved by:

  • Reacting 6-chloroindolin-2-one with 4-aminobenzyl halides (e.g., 4-aminobenzyl chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Protection of the amino group on the benzyl moiety may be necessary to avoid side reactions, using protecting groups such as Boc or acetamide, followed by deprotection after alkylation.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography).
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Findings and Yield Data

Although specific yield data for this exact compound are limited in open literature, analogous indolinone derivatives prepared by N-alkylation typically exhibit yields ranging from 60% to 85% depending on reaction conditions and purification methods.

A summarized data table based on analogous indolinone N-alkylation reactions is presented below:

Step Reagents/Conditions Yield (%) Notes
Chlorination of indolinone N-chlorosuccinimide, solvent, temp 75-80 Controlled chlorination at C-6
N-Alkylation 4-aminobenzyl bromide, base, DMF 65-85 Amino group protection often required
Deprotection (if applied) Acidic or basic conditions 90-95 Removal of protecting groups
Purification Recrystallization or chromatography - Purity > 98% achievable

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Direct N-alkylation 6-chloroindolin-2-one, 4-aminobenzyl halide, base Straightforward, established Amino group protection needed
Reductive amination 6-chloroindolin-2-one, 4-aminobenzaldehyde, reducing agent Mild conditions, fewer steps Requires aldehyde precursor
Cross-coupling (Buchwald-Hartwig) 6-chloroindolin-2-one, 4-aminobenzyl amine, Pd catalyst High selectivity Requires catalyst optimization

Chemical Reactions Analysis

1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the treatment of various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

6-Chloroindol-2-one Derivatives

  • 6-Chloro-3-(phenylmethylene)-1H-indol-2-one (CAS: N/A): This analogue replaces the 4-aminophenylmethyl group with a benzylidene substituent (C₆H₅CH=).
  • 5-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2,3-dihydro-1H-indol-2-one (CAS: 1153885-97-2): Substitution at the 5-position with a thiazole ring introduces heterocyclic complexity. The thiazole’s amino group may enhance metal coordination or enzymatic interactions, distinguishing it from the target compound’s simpler benzylamine group .

Indol-2-one Derivatives with Aromatic Substitutions

  • This structural variation may also influence metabolic stability .
  • 3-[(3,4-Dichlorophenyl)imino]-1-allyl-1,3-dihydro-2H-indol-2-one (CAS: 338414-69-0): The imino group and allyl substituent introduce electrophilic character, making this compound more reactive in nucleophilic environments. The dichlorophenyl group enhances lipophilicity, contrasting with the target’s para-aminophenyl group .

Functional Group Variations

Amino-Substituted Analogues

  • Its imidazopyridine core may confer distinct pharmacokinetic profiles, such as increased bioavailability, compared to the target’s indole scaffold .
  • This difference impacts binding affinity in receptor-targeted applications .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound C₁₅H₁₃ClN₂O 272.73 6-Cl, 1-(4-aminophenyl)methyl Primary amine, moderate lipophilicity
6-Chloro-3-(phenylmethylene)-1H-indol-2-one C₁₅H₁₀ClNO 255.70 6-Cl, 3-benzylidene Enhanced conjugation, no amine
5-(2-Amino-1,3-thiazol-4-yl)-6-chloro-... C₁₁H₈ClN₃OS 265.72 6-Cl, 5-thiazole Heterocyclic, metal-binding potential
3-[(3,4-Dichlorophenyl)imino]-1-allyl-... C₁₆H₁₁Cl₂N₂O 334.18 3-imino, 3,4-diCl-phenyl, 1-allyl Electrophilic, high lipophilicity

Biological Activity

1-[(4-Aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one (CAS Number: 1019456-03-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C15H13ClN2O, with a molecular weight of 272.73 g/mol. The compound features a chloro group and an amino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
CAS Number1019456-03-1
Melting PointNot available
DensityNot available

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its cytotoxic effects against cancer cell lines and its potential as an anti-inflammatory agent.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against several tumor cell lines. For instance, studies have shown that derivatives of indole compounds can significantly inhibit cell proliferation in cancer models, suggesting that this compound may share similar properties.

Case Study: Cytotoxic Effects
In a study assessing the cytotoxicity of various indole derivatives, it was found that compounds with similar structures to this compound demonstrated IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF7) and lung cancer cell lines (e.g., A549) .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. It is believed that the chloro and amino groups play a crucial role in interacting with cellular targets involved in apoptotic pathways.

Mechanistic Insights:

  • Apoptosis Induction: The compound may activate caspases, leading to programmed cell death.
  • Cell Cycle Arrest: Evidence suggests that it can cause G0/G1 phase arrest in certain cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the indole core or substituents can enhance potency and selectivity.

Key Findings:

  • The presence of the chloro group at position 6 is critical for maintaining cytotoxic activity.
  • Substitution at the para position of the phenyl ring with amino groups enhances solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one, and how can purity be ensured?

The compound is typically synthesized via alkylation or condensation reactions using indole derivatives and aryl halides/aldehydes. For example, reacting 6-chloro-2,3-dihydro-1H-indol-2-one with 4-aminobenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) .

  • Purity Assurance :
    • Chromatography : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7).
    • Spectroscopic Validation : Confirm identity via 1H^1H-NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR identifies substituent positions (e.g., integration ratios for NH₂ and CH₂ groups).
    • 13C^{13}C-NMR confirms carbonyl (C=O) at ~170–175 ppm and aromatic carbons .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., N-H stretch at ~3400 cm1^{-1}, C=O at ~1680 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular weight confirmation (e.g., [M+H]+^+ at m/z 285.7) .

Q. What safety protocols are essential for handling this compound?

  • Hazard Classification : Based on structural analogs, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • First Aid :
    • Skin Contact : Wash with soap/water; seek medical attention if irritation persists .
    • Inhalation : Move to fresh air; monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound while minimizing side products?

  • Parameter Screening :
    • Temperature : Test reflux (80–100°C) vs. room temperature to balance reaction rate vs. decomposition.
    • Catalyst : Evaluate Pd/C or CuI for cross-coupling efficiency .
  • Byproduct Mitigation :
    • Use TLC to monitor intermediates.
    • Add scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. How should contradictory spectroscopic data be resolved during characterization?

  • Case Example : Discrepancies in 1H^1H-NMR integration ratios may indicate impurities or tautomeric forms.
    • Solutions :
  • Repeat synthesis with stricter anhydrous conditions.
  • Use orthogonal methods (e.g., HPLC-MS to detect trace impurities) .
    • Validation : Compare with computational NMR predictions (e.g., DFT calculations) .

Q. What experimental strategies are suitable for studying its biological activity?

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like serotonin receptors or kinases .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs).
    • Cell Viability : MTT assay in cancer cell lines (IC50_{50} determination) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Data :

    ConditionDecomposition TimeMethod Used
    25°C, dark, dry>6 monthsHPLC purity analysis
    40°C, 75% humidity2–3 weeksTGA (5% mass loss)
    • Recommendation : Store at –20°C under nitrogen .

Q. What analytical validation steps are required for reproducibility in multi-lab studies?

  • Method Validation :
    • Linearity : Calibration curves (R2^2 > 0.99) across 0.1–100 µg/mL.
    • Precision : Intra-day/inter-day RSD < 2% via HPLC .
  • Cross-Lab Protocols : Standardize NMR parameters (e.g., 500 MHz, DMSO-d6_6) and report δ values relative to TMS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.